

In-Depth Technical Guide to MAX8: Solubility and Stability

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Compound of Interest

Compound Name: MAX8

Cat. No.: B15599402

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This technical guide provides a comprehensive overview of the solubility and stability of the **MAX8** peptide hydrogel, a self-assembling biomaterial with significant potential for drug delivery and tissue engineering applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a visualization of the relevant biological signaling pathway.

Core Concepts of MAX8 Hydrogel

MAX8 is a 20-residue peptide designed to fold into a β -hairpin structure and self-assemble into a nanofibrous hydrogel network under physiological conditions.[1][2] Its sequence, VKVKVKVK-(VDPPT)-KVEVKVKV-NH₂, features alternating hydrophobic (Valine) and hydrophilic (Lysine) residues, which drive its self-assembly.[2] In low ionic strength aqueous solutions, the electrostatic repulsion between the positively charged lysine residues keeps the peptide soluble and unfolded.[1] However, at physiological pH (7.4) and salt concentrations (e.g., 150 mM NaCl), these charges are screened, leading to peptide folding and the formation of a stable, viscoelastic hydrogel.[1] This shear-thinning and self-healing property makes it an excellent candidate for injectable drug delivery.[1]

Solubility Data

MAX8 is freely soluble in low ionic strength aqueous solutions, such as deionized water.[1] The transition to a hydrogel is triggered by an increase in ionic strength and pH to physiological levels. The working concentration for hydrogel formation typically ranges from 0.5 wt% to 2.0 wt%.

Parameter	Value	Conditions	Source
Solubility	Freely Soluble	Low ionic strength aqueous solutions (e.g., deionized water)	[1]
Hydrogel Formation	Forms a viscoelastic hydrogel	pH 7.4, ~150 mM ionic strength (e.g., DMEM, 150 mM NaCl)	[1]
Working Concentration	0.5 - 2.0 wt%	In aqueous buffer for hydrogel formation	[1][3]

Stability Data

MAX8 hydrogels provide a protective environment for encapsulated molecules, significantly enhancing their stability compared to aqueous solutions. Studies have demonstrated that **MAX8** can prevent the degradation of sensitive biologics for extended periods.

Encapsulated Molecule	Stability Duration	Observation	Source
Nerve Growth Factor (NGF)	Up to 28 days	Protected from in vitro degradation and remained biologically active.	[1]
Brain-Derived Neurotrophic Factor (BDNF)	Up to 28 days	Protected from in vitro degradation.	[1]
Vincristine	At least 28 days	Remained biologically active, well beyond its half-life in aqueous solution.	

The release of encapsulated molecules can be tuned by altering the concentration of the **MAX8** hydrogel. Higher concentrations of **MAX8** result in a slower release rate.

MAX8 Concentration (wt%)	NGF Release Rate (pg/hour)	BDNF Release Comparison (at day 15)	Source
0.5	~5.0	1.4x more than 1.0 wt%	[1]
1.0	~4.2	-	[1]
1.5	~2.9	2.1x less than 0.5 wt%	[1]

Experimental Protocols

Preparation of MAX8 Hydrogel (0.5 wt%)

This protocol describes the preparation of a 0.5 wt% **MAX8** hydrogel. The same principles can be applied to prepare other concentrations by adjusting the initial mass of the **MAX8** peptide.

Materials:

- Lyophilized **MAX8** peptide
- Deionized (DI) water
- Buffer solution (e.g., 2x Dulbecco's Modified Eagle Medium (DMEM) with 50 mM HEPES, pH 7.4, or a buffered saline solution at pH 7.4)

Procedure:

- Prepare a 1.0 wt% **MAX8** stock solution by dissolving the lyophilized peptide in chilled DI water. For example, dissolve 1 mg of **MAX8** in 100 μ L of DI water.
- To initiate hydrogelation, add an equal volume of the 2x buffer solution to the **MAX8** stock solution.

- Gently mix the two solutions. The mixture will self-assemble into a hydrogel at room temperature or 37°C.

Encapsulation of Molecules within MAX8 Hydrogel

This protocol details the encapsulation of a therapeutic molecule, using a protein as an example.

Materials:

- **MAX8** peptide stock solution (prepared as in 4.1)
- Therapeutic molecule stock solution
- Buffer solution (as in 4.1)

Procedure:

- Prepare the therapeutic molecule solution in the buffer at twice the desired final concentration.
- Add an equal volume of the therapeutic molecule/buffer solution to the **MAX8** stock solution.
- Gently mix to initiate hydrogelation and ensure homogenous encapsulation of the therapeutic molecule.

In Vitro Stability and Release Assay

This protocol outlines a method to assess the stability and release of an encapsulated molecule from the **MAX8** hydrogel.

Materials:

- **MAX8** hydrogel with encapsulated molecule
- Release buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4)
- A suitable assay for quantifying the released molecule (e.g., ELISA for proteins)

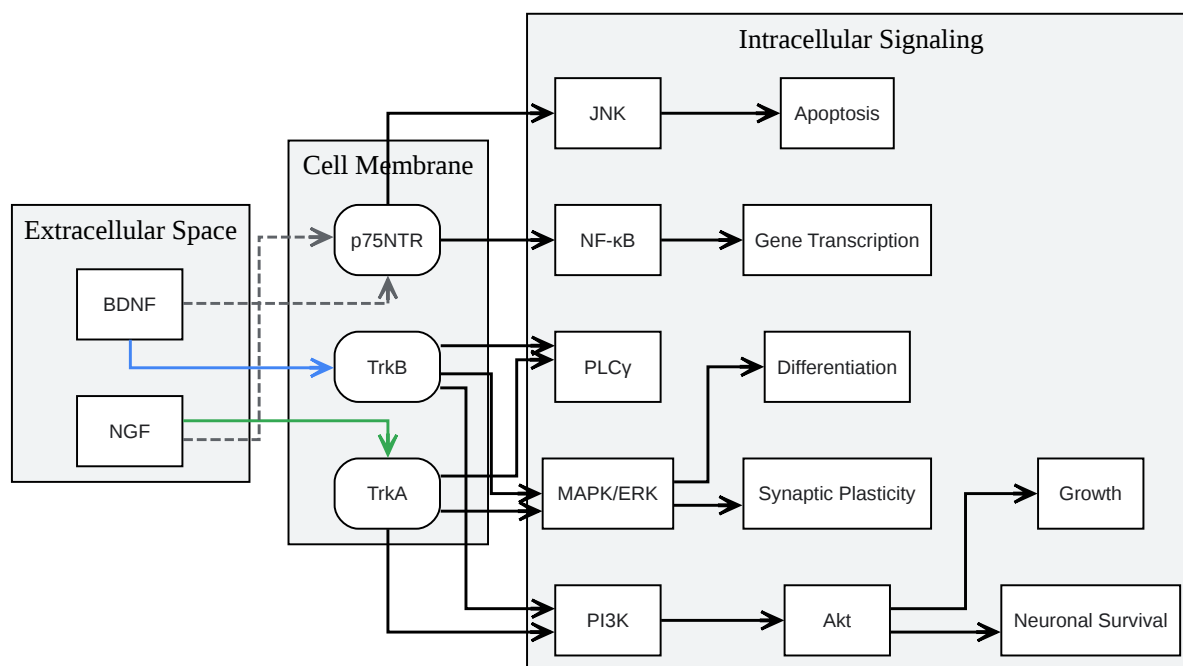
Procedure:

- Prepare the **MAX8** hydrogel with the encapsulated molecule in a suitable container (e.g., a transwell insert).
- Add a defined volume of release buffer on top of the hydrogel.
- At predetermined time points, collect the release buffer and replace it with fresh buffer.
- Quantify the amount of the released molecule in the collected buffer using the appropriate assay.
- To assess the stability of the encapsulated molecule, the biological activity of the released molecule can be tested at various time points. For example, NGF released from the hydrogel has been shown to induce neurite-like extensions in PC12 cells, confirming its retained bioactivity.[\[1\]](#)

Signaling Pathway and Experimental Workflow

NGF/BDNF Signaling Pathway

The neurotrophic factors NGF and BDNF, which can be delivered by **MAX8** hydrogels, exert their biological effects by binding to specific receptors on the cell surface and activating downstream signaling cascades. These pathways are crucial for neuronal survival, differentiation, and synaptic plasticity.[\[4\]](#)[\[5\]](#)

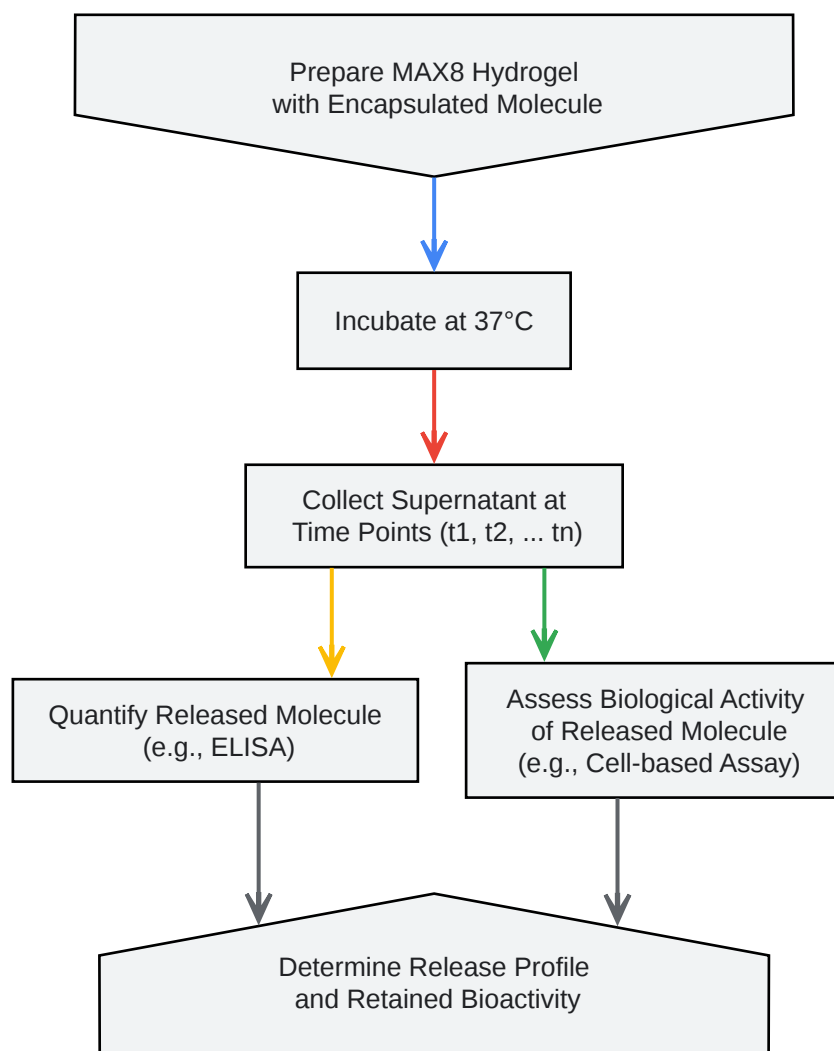


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Caption: NGF and BDNF Signaling Pathways.

Experimental Workflow for Stability and Bioactivity Assessment

The following diagram illustrates the general workflow for assessing the stability and bioactivity of a molecule released from a **MAX8** hydrogel.



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Caption: Workflow for Stability and Bioactivity Assessment.

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